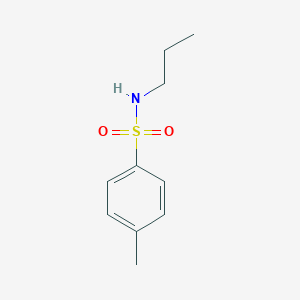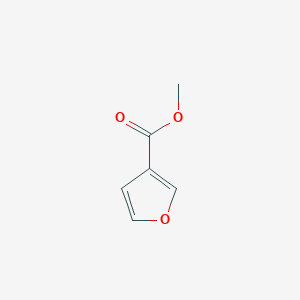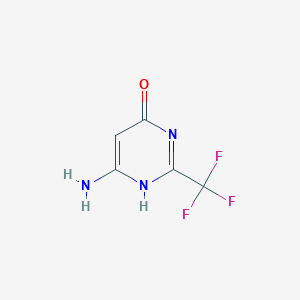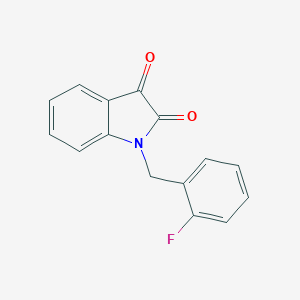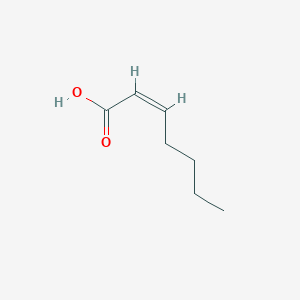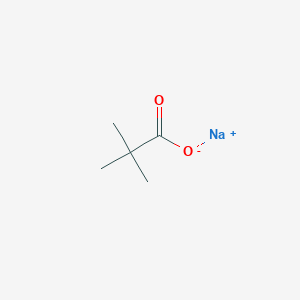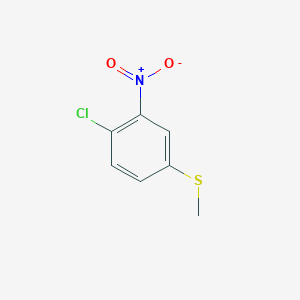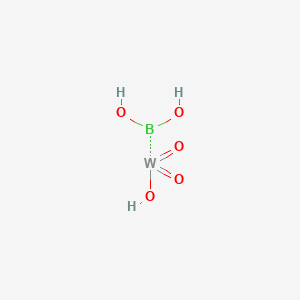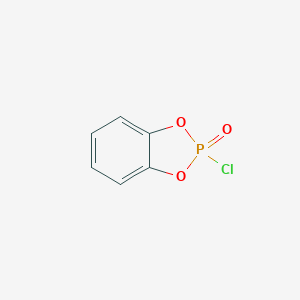
1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
Overview
Description
Synthesis Analysis
Synthesis of related pyrrolo[3,4-c]pyrrole-1,4-dione derivatives involves palladium-catalyzed Suzuki coupling reactions, among other methods. These approaches yield polymers with high molecular weights, demonstrating strong fluorescence and solubility in common organic solvents. This indicates the potential for adjusting the synthetic route to obtain "1-(3-chlorophenyl)-1H-pyrrole-2,5-dione" with desirable properties for specific applications (Zhang & Tieke, 2008).
Molecular Structure Analysis
Studies on related compounds have shown complex molecular structures featuring several rigid rings connected by single bonds. These structures often include intramolecular hydrogen bonds, indicating the possibility of similar interactions in "1-(3-chlorophenyl)-1H-pyrrole-2,5-dione". Such detailed understanding aids in predicting the reactivity and interactions of the compound (Ratajczak-Sitarz et al., 1990).
Chemical Reactions and Properties
"1-(3-chlorophenyl)-1H-pyrrole-2,5-dione" derivatives exhibit various chemical reactions, including potential as corrosion inhibitors for carbon steel in acidic media. These reactions are primarily governed by chemisorption processes on metal surfaces, indicating the compound's utility in protective coatings (Zarrouk et al., 2015).
Physical Properties Analysis
Compounds with pyrrolo[3,4-c]pyrrole-1,4-dione structure exhibit high solubility in organic solvents and strong fluorescence. These properties suggest that "1-(3-chlorophenyl)-1H-pyrrole-2,5-dione" might also share similar characteristics, making it suitable for applications in photoluminescent materials and organic electronics (Beyerlein & Tieke, 2000).
Chemical Properties Analysis
The chemical behavior, such as the antibacterial efficacy against various bacteria strains, has been explored for related compounds. This suggests potential applications in the development of new antibacterial agents, indicating the versatile chemical properties that "1-(3-chlorophenyl)-1H-pyrrole-2,5-dione" might exhibit (Sheikh et al., 2009).
Scientific Research Applications
1. Catalytic Applications in Chemistry
- Summary of the Application: The compound is used as a ligand to form Schiff-base metal complexes, which have significant roles in coordination chemistry .
- Methods of Application: The ligand named 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine Schiff base was obtained by mixing 2-amino pyridine with 3-chloro benzaldehyde in methanol. Transition metals, like Cu (II), were added to the prepared ligand as a dopant .
- Results or Outcomes: The catalytic activities of the complex were studied using Claisen–Schmidt condensation for the synthesis of chalcone derivatives. The results reveal that the Cu (II) complex showed remarkable catalytic activity and good yield compared to the other catalysts .
2. Pharmaceutical Applications
- Summary of the Application: ®-1-(3-Chlorophenyl)ethylamine, a derivative of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, plays a very extensive role in making chirally optically active drugs and compounds .
- Methods of Application: The compound is used as an intermediate in the synthesis of chirally optically active drugs .
- Results or Outcomes: The specific outcomes or quantitative data are not provided in the source .
3. Forensic Applications
- Summary of the Application: 1-(3-chlorophenyl)piperazine (mCPP), a derivative of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, is a new psychoactive substance that produces stimulant and hallucinogenic effects similar to those sought from ecstasy . It has been introduced by the organized crime through the darknet as a part of the illicit ecstasy market .
- Methods of Application: A supramolecular architecture; [Na (15-crown-5)] [BPh 4] from the assembly of 15-crown-5 and sodium tetraphenylboron has been utilized as an ionophore, for the first time in the selective recognition of mCPP in conjunction with potassium tetrakis (p-chlorophenyl)borate and dioctylphthalate through polymeric membrane ion sensors .
- Results or Outcomes: The ionophore exhibited a strong binding affinity that resulted in a high sensitivity with a slope closed to the ideal Nernstian value; 58.9 ± 0.43 mV/decade, a larger dynamic range from 10 −6 to 10 −2 M, a lower limit of detection down to 5.0 × 10 −7 M and a fast response time of 5 s .
4. Organic Synthesis
- Summary of the Application: 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione is used in the synthesis of pyrenyl–pyrazole based chalcones .
- Methods of Application: The compound is synthesized via the condensation of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different substituted acetophenones in alkaline media .
- Results or Outcomes: The newly synthesized compounds were characterized using spectroscopic and elemental analysis data .
5. Illicit Drug Manufacture
- Summary of the Application: 1-(3-chlorophenyl)piperazine (mCPP), a derivative of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, is used in the illicit manufacture of psychoactive substances .
- Methods of Application: There are several synthetic routes for mCPP, the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
- Results or Outcomes: The specific outcomes or quantitative data are not provided in the source .
6. Sensor Development
- Summary of the Application: 1-(3-chlorophenyl)piperazine (mCPP), a derivative of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, is used in the development of selective sensors for the determination of mCPP .
- Methods of Application: A supramolecular architecture; [Na (15-crown-5)] [BPh 4] from the assembly of 15-crown-5 and sodium tetraphenylboron has been utilized as an ionophore, for the first time in the selective recognition of mCPP in conjunction with potassium tetrakis (p-chlorophenyl)borate and dioctylphthalate through polymeric membrane ion sensors .
- Results or Outcomes: The ionophore exhibited a strong binding affinity that resulted in a high sensitivity with a slope closed to the ideal Nernstian value; 58.9 ± 0.43 mV/decade, a larger dynamic range from 10 −6 to 10 −2 M, a lower limit of detection down to 5.0 × 10 −7 M and a fast response time of 5 s .
Safety And Hazards
This would involve assessing the compound’s toxicity and any potential hazards associated with its use.
Future Directions
This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
properties
IUPAC Name |
1-(3-chlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEQBRUNBFJJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923379 | |
| Record name | 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
1204-35-9 | |
| Record name | 1204-35-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



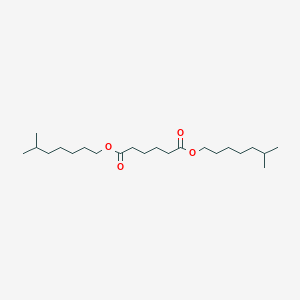
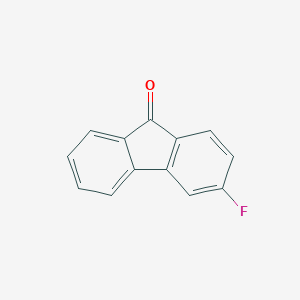
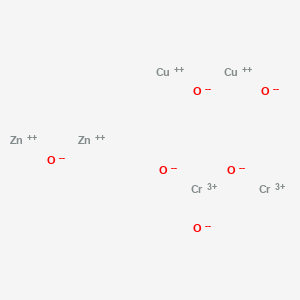
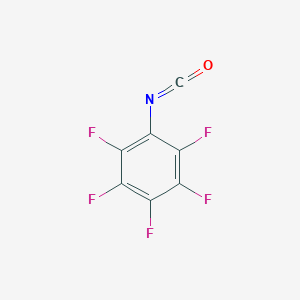
![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)
